molecular formula C21H12Cl2FNOS B10862922 4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoroquinolin-2-ol

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoroquinolin-2-ol

Cat. No.: B10862922
M. Wt: 416.3 g/mol
InChI Key: IIMNVRMMNSZHOW-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of two chlorophenyl groups, a sulfanyl group, and a fluorine atom attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via Friedel-Crafts acylation reactions using 4-chlorobenzoyl chloride and aluminum chloride as a catalyst.

    Addition of the Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction using 4-chlorothiophenol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted quinolines.

Scientific Research Applications

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and chlorophenyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-quinolinol: Lacks the sulfanyl and fluorine groups.

    3-[(4-Chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol: Lacks one of the chlorophenyl groups.

    4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-2-quinolinol: Lacks the fluorine group.

Uniqueness

4-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-6-fluoro-2-quinolinol is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chlorophenyl and sulfanyl groups, along with the fluorine atom, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H12Cl2FNOS

Molecular Weight

416.3 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-6-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C21H12Cl2FNOS/c22-13-3-1-12(2-4-13)19-17-11-15(24)7-10-18(17)25-21(26)20(19)27-16-8-5-14(23)6-9-16/h1-11H,(H,25,26)

InChI Key

IIMNVRMMNSZHOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC3=C2C=C(C=C3)F)SC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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